An In-depth Technical Guide to N-(3-aminopropyl)-N-butyl-N-methylamine
An In-depth Technical Guide to N-(3-aminopropyl)-N-butyl-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(3-aminopropyl)-N-butyl-N-methylamine (CAS No. 13595-43-2), a diamine with potential applications in various fields of chemical synthesis and material science. This document delves into its chemical and physical properties, outlines plausible synthetic and analytical methodologies, and discusses its likely toxicological profile and handling procedures based on data from structurally related compounds. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the evaluation and utilization of this and similar aliphatic diamines.
Introduction and Chemical Identity
N-(3-aminopropyl)-N-butyl-N-methylamine, also known by its IUPAC name N1-butyl-N1-methylpropane-1,3-diamine, is an unsymmetrical diamine featuring both a primary and a tertiary amine functional group. This unique structural arrangement imparts a range of chemical reactivity, making it a potentially valuable building block in organic synthesis. Its bifunctionality allows for selective reactions at either the primary or tertiary amine, opening avenues for the construction of complex molecules, polymers, and functional materials.
The core identification details for this compound are summarized below:
| Identifier | Value |
| CAS Number | 13595-43-2[1] |
| IUPAC Name | N1-butyl-N1-methylpropane-1,3-diamine |
| Molecular Formula | C8H20N2[1] |
| Molecular Weight | 144.26 g/mol [1] |
Below is a 2D representation of the chemical structure of N-(3-aminopropyl)-N-butyl-N-methylamine.
Physicochemical Properties
Detailed experimental data for N-(3-aminopropyl)-N-butyl-N-methylamine is not extensively available in the public domain. However, based on available data and predictions for structurally similar compounds, the following properties can be anticipated:
| Property | Value | Source |
| Boiling Point | 94-98 °C (at 47 Torr) | ChemicalBook[2] |
| Density (Predicted) | 0.841 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 10.18 ± 0.10 | ChemicalBook[2] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar amines[3] |
| Odor | Ammoniacal or fish-like | Inferred from similar amines[3] |
| Solubility | Likely miscible with water and soluble in organic solvents | Inferred from similar amines[3] |
Synthesis Methodology
Proposed Synthetic Pathway:
Experimental Protocol:
Step 1: Synthesis of 3-(butyl(methyl)amino)propanenitrile (Michael Addition)
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-butyl-N-methylamine (1.0 eq).
-
Slowly add acrylonitrile (1.1 eq) dropwise to the flask at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the excess acrylonitrile and any unreacted starting material can be removed under reduced pressure to yield the crude 3-(butyl(methyl)amino)propanenitrile, which can be used in the next step without further purification.
Step 2: Synthesis of N1-butyl-N1-methylpropane-1,3-diamine (Nitrile Reduction)
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In a separate dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0 eq), in an anhydrous ether like diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 3-(butyl(methyl)amino)propanenitrile from Step 1 in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by GC or TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solid aluminum salts and wash them thoroughly with the reaction solvent.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure.
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The resulting crude N1-butyl-N1-methylpropane-1,3-diamine can be purified by fractional distillation under reduced pressure.
Potential Applications
While specific applications for N-(3-aminopropyl)-N-butyl-N-methylamine are not widely documented, its chemical structure suggests its utility in several areas where polyamines are commonly employed:
-
Epoxy Curing Agents: The primary amine group can react with epoxy resins, leading to cross-linking and curing. The tertiary amine can act as a catalyst for the curing reaction.
-
Intermediate in Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and specialty chemical industries[4][5].
-
Corrosion Inhibitors and Lubricant Additives: The amine functional groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
-
Surfactants and Detergents: The combination of a hydrophilic amine head and a hydrophobic butyl tail suggests potential use in the formulation of cationic or amphoteric surfactants.
-
Polyurethane Catalysts: Tertiary amines are known to catalyze the reaction between isocyanates and polyols in the production of polyurethanes.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques would be suitable for the identification and quantification of N-(3-aminopropyl)-N-butyl-N-methylamine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile amines.
Proposed GC-MS Protocol:
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Sample Preparation: Dilute the sample in a suitable solvent such as methanol or dichloromethane.
-
GC Column: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is recommended.
-
Injector: Use a split/splitless injector at a temperature of approximately 250 °C.
-
Oven Program: A temperature ramp from an initial temperature of 60 °C to a final temperature of 280 °C at a rate of 10 °C/min would be a good starting point for method development.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-300.
Expected Mass Spectrum Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 144. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the nitrogen atoms, leading to characteristic fragments. For instance, cleavage of the butyl group could yield a fragment at m/z 87, and cleavage of the propyl amine group could also produce distinct fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would provide definitive structural confirmation.
Predicted ¹H NMR (in CDCl₃):
-
δ 0.9 ppm (triplet, 3H): Terminal methyl group of the butyl chain.
-
δ 1.3-1.6 ppm (multiplet, 4H): Two methylene groups of the butyl chain.
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δ 1.6-1.8 ppm (multiplet, 2H): Methylene group beta to both nitrogens.
-
δ 2.2 ppm (singlet, 3H): Methyl group on the tertiary nitrogen.
-
δ 2.3-2.5 ppm (multiplet, 4H): Methylene groups alpha to the tertiary nitrogen.
-
δ 2.7 ppm (triplet, 2H): Methylene group alpha to the primary amine.
-
A broad singlet for the -NH₂ protons.
Predicted ¹³C NMR (in CDCl₃):
-
Signals for the eight distinct carbon atoms would be expected, with chemical shifts influenced by their proximity to the nitrogen atoms. Carbons alpha to nitrogen would be in the range of 40-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy would confirm the presence of the amine functional groups.
Expected IR Absorptions:
-
~3300-3400 cm⁻¹: N-H stretching of the primary amine (a doublet).
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~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1600 cm⁻¹: N-H bending of the primary amine.
-
~1000-1200 cm⁻¹: C-N stretching.
Safety and Handling
Anticipated Hazards:
-
Corrosive: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage[6][7].
-
Flammable: Short-chain amines are often flammable liquids[6][7].
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled[6][7].
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
N-(3-aminopropyl)-N-butyl-N-methylamine is a chemical with significant potential as a building block and functional component in a variety of applications. While detailed experimental data is currently limited, this guide provides a robust framework for its synthesis, analysis, and safe handling based on established chemical principles and data from analogous compounds. Further research into the specific properties and applications of this molecule is warranted to fully explore its utility in academic and industrial settings.
References
-
Wikipedia. (2023, December 19). n-Butylamine. In Wikipedia. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022, October 6). Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine. Retrieved from [Link]
-
Loba Chemie. (n.d.). n-BUTYLAMINE AR. Retrieved from [Link]
-
PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994, August 15). n-BUTYLAMINE. NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylbutylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Karta, M. R., & Kilis, T. (2013). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Acta Poloniae Pharmaceutica - Drug Research, 70(1), 39-45. Retrieved from [Link]
Sources
- 1. Showing Compound 3-Methyl-1-butylamine (FDB008319) - FooDB [foodb.ca]
- 2. bre.com [bre.com]
- 3. N-Methylbutylamine | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polyamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. N-METHYLBUTYLAMINE(110-68-9) 1H NMR spectrum [chemicalbook.com]
